molecular formula C10H12O3 B8437236 5-Methoxy-10-oxa-tricyclo[5.2.1.0*2,6*]dec-4-en-3-one

5-Methoxy-10-oxa-tricyclo[5.2.1.0*2,6*]dec-4-en-3-one

Cat. No. B8437236
M. Wt: 180.20 g/mol
InChI Key: LFEQXUBUCXKDPH-UHFFFAOYSA-N
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Patent
US08530667B2

Procedure details

To a suspension of 10-oxa-tricyclo[5.2.1.0*2,6*]decane-3,5-dione (9.97 g, 60 mmol) in methanol (200 ml) is added sodium tetrachloroaurate (597 mg, 1.5 mmol) and the reaction mixture is heated to 60° C. for 7 hours. The reaction mixture is allowed to cool down to room temperature and left to stand overnight. The reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate (200 ml) and washed with aqueous 2N sodium carbonate (100 ml), followed by saturated brine (100 ml). The organic layer is then dried over magnesium sulphate and concentrated under reduced pressure to give 5-methoxy-10-oxa-tricyclo[5.2.1.0*2,6*]dec-4-en-3-one (8.62 g)
Name
10-oxa-tricyclo[5.2.1.0*2,6*]decane-3,5-dione
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
597 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[O:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[CH:2]2[C:3](=[O:12])[CH2:4][C:5]1=[O:11].[CH3:13]O>[Na+].Cl[Au-](Cl)(Cl)Cl>[CH3:13][O:12][C:3]1[CH:2]2[CH:6]([CH:7]3[O:10][CH:1]2[CH2:9][CH2:8]3)[C:5](=[O:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
10-oxa-tricyclo[5.2.1.0*2,6*]decane-3,5-dione
Quantity
9.97 g
Type
reactant
Smiles
C12C3C(CC(C3C(CC1)O2)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
597 mg
Type
catalyst
Smiles
[Na+].Cl[Au-](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (200 ml)
WASH
Type
WASH
Details
washed with aqueous 2N sodium carbonate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is then dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC(C2C3CCC(C12)O3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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